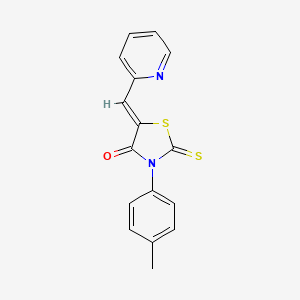
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2OS2 and its molecular weight is 312.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C16H12N2OS2, with a molecular weight of 312.41 g/mol. It exhibits a thiazolidine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H12N2OS2 |
| Molecular Weight | 312.41 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from thiazolidinone precursors combined with pyridine derivatives and aldehydes. The synthetic pathway can be optimized for yield and purity through various reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Lines Tested : K-562 (human erythromyeloblastoid leukemia), NCI-H292 (human lung carcinoma).
- IC50 Values :
- K-562: 4.25±0.36μg/mL
- NCI-H292: 1.38±0.04μg/mL
These results indicate significant cytotoxic activity, suggesting that the compound could serve as a lead in cancer therapeutics development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In one study, it showed considerable activity against Bacillus subtilis and Candida albicans, indicating its potential as an antibiotic agent . The antimicrobial efficacy is often measured using minimum inhibitory concentration (MIC) assays.
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Induction of Apoptosis : Evidence suggests that thiazolidinones can induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies indicate that thiazolidinone derivatives possess antioxidant capabilities, which can protect normal cells from oxidative stress while targeting cancerous cells .
Study 1: Anticancer Evaluation
A recent study conducted on a series of thiazolidinone derivatives, including this compound, demonstrated its effectiveness against multiple cancer types. The study utilized various assays to confirm cytotoxicity and evaluated the compound's effect on cell cycle progression.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolidinones revealed that this compound exhibited significant bactericidal effects against gram-positive bacteria and fungi, suggesting its potential application in treating infections caused by resistant strains .
特性
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-5-7-13(8-6-11)18-15(19)14(21-16(18)20)10-12-4-2-3-9-17-12/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKCBWGHBBQRK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














